Hex-2-ene-1,6-diol
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Overview
Description
Hex-2-ene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl (OH) groups, and it features a double bond between the second and third carbon atoms in its six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-ene-1,6-diol can be synthesized through the hydroxylation of hex-2-ene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3) to yield the diol . Another method involves the epoxidation of hex-2-ene using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), followed by hydrolysis to form the diol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hex-2-yne-1,6-diol, which can be obtained by reacting diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst .
Chemical Reactions Analysis
Types of Reactions: Hex-2-ene-1,6-diol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield hexane-1,6-diol using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hex-2-ene-1,6-dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Hexane-2,6-dione
Reduction: Hexane-1,6-diol
Substitution: Hex-2-ene-1,6-dichloride
Scientific Research Applications
Hex-2-ene-1,6-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of hex-2-ene-1,6-diol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Hex-2-ene-1,6-diol can be compared with other similar compounds, such as:
Hexane-1,6-diol: Unlike this compound, hexane-1,6-diol lacks a double bond and is fully saturated.
Hex-2-yne-1,6-diol: This compound contains a triple bond between the second and third carbon atoms, making it more reactive in certain chemical reactions.
Hex-3-ene-1,6-diol: The double bond in this compound is located between the third and fourth carbon atoms, resulting in different chemical properties and reactivity.
Properties
CAS No. |
63974-05-0 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-2-ene-1,6-diol |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1,3,7-8H,2,4-6H2 |
InChI Key |
RDYAMHIAJLBLIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCO)CO |
Origin of Product |
United States |
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